4,8-Dichloro-6-fluoroquinazoline
Overview
Description
4,8-Dichloro-6-fluoroquinazoline is a versatile small molecule scaffold that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-6-fluoroquinazoline typically involves the reaction of 4,8-dichloroquinazoline with a fluorinating agent under controlled conditions. One common method includes the use of fluorine gas or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 6-position of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-6-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and solvents such as toluene or ethanol are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,8-Dichloro-6-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoroquinazoline involves its interaction with specific molecular targets. In the context of antimicrobial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, leading to the inhibition of DNA synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
4,8-Dichloroquinazoline: Lacks the fluorine atom at the 6-position, which may affect its reactivity and biological activity.
6-Fluoroquinazoline: Lacks the chlorine atoms at positions 4 and 8, potentially altering its chemical properties and applications.
4,8-Dichloro-6-methylquinazoline: Contains a methyl group instead of a fluorine atom at the 6-position, which can influence its chemical behavior
Uniqueness
4,8-Dichloro-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential as a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
4,8-dichloro-6-fluoroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPQQJHSOOXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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